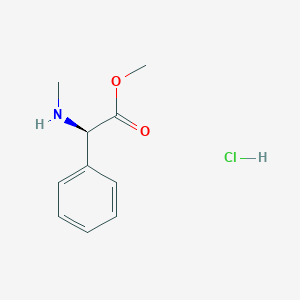

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride

Description

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride (CAS: 19883-41-1) is a chiral α-amino ester hydrochloride with the molecular formula C₉H₁₁NO₂·HCl and a molecular weight of 201.65 g/mol . Structurally, it consists of a phenyl group, a methylamino substituent, and a methyl ester moiety, with the (R)-configuration at the stereogenic center. Key properties include:

- Melting point: ~190°C (decomposition) .

- Optical rotation: [α]D = -118° (c = 1 in water) .

- Synthesis: Often prepared via esterification of (R)-2-(methylamino)-2-phenylacetic acid or through Pd/C-catalyzed hydrogenation of intermediates .

This compound is widely used as a chiral building block in pharmaceuticals, particularly in synthesizing naphthyridine derivatives (e.g., (R)-10s in ) and as an intermediate in experimental drug development .

Properties

IUPAC Name |

methyl (2R)-2-(methylamino)-2-phenylacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-11-9(10(12)13-2)8-6-4-3-5-7-8;/h3-7,9,11H,1-2H3;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTTWYNUEOBWAS-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC=CC=C1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H](C1=CC=CC=C1)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-(methylamino)-2-phenylacetate hydrochloride typically involves the reaction of methylamine with phenylacetic acid derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve the use of advanced techniques such as flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-2-(methylamino)-2-phenylacetate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amines.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride has been investigated for several pharmaceutical applications:

- Analgesic Properties :

-

Anti-inflammatory Effects :

- The compound's anti-inflammatory properties have made it a candidate for developing treatments targeting inflammatory conditions. Research is ongoing to elucidate its mechanisms of action and therapeutic potential in this area.

-

Neuropharmacology :

- Due to its ability to cross the blood-brain barrier, this compound has been studied for its potential effects on neurological disorders. Its interactions with neurotransmitter systems could lead to novel treatments for conditions such as depression or anxiety.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions. The compound serves as an intermediate in synthesizing other biologically active molecules, enhancing its utility in medicinal chemistry .

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Protection of the amino group using Boc-protection methods. |

| 2 | Alkylation via Mitsunobu conditions or S_N2 substitution to introduce alkyl groups. |

| 3 | Reduction of esters followed by deprotection to yield the final product. |

This synthetic pathway allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of this compound:

- A study published in Pharmaceutical Research highlighted its analgesic properties and binding affinity at opioid receptors, suggesting a promising avenue for pain management therapies.

- Another investigation focused on its anti-inflammatory effects, demonstrating significant reductions in inflammatory markers in vitro and in vivo models.

Mechanism of Action

The mechanism of action of Methyl ®-2-(methylamino)-2-phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Modifications to the phenyl ring significantly alter physicochemical and pharmacological properties.

Key Observations :

Ester vs. Acid Forms

The presence of an ester or carboxylic acid group impacts solubility and reactivity.

Key Observations :

Structural Analogs in Pharmaceuticals

Comparison with pharmacologically active analogs highlights structural motifs critical for activity.

Key Observations :

- Chirality is critical: The (R)-configuration in Methyl (R)-2-(methylamino)-2-phenylacetate HCl ensures stereoselective interactions in drug synthesis .

- Ester vs. amide linkages determine metabolic pathways (e.g., hydrolysis vs. enzymatic cleavage) .

Biological Activity

Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Characteristics

- Molecular Formula : C10H13ClN2O2

- Molecular Weight : 201.65 g/mol

- Structure : The compound features a chiral center, a methylamino group, and a phenylacetate moiety, contributing to its unique biological profile.

This compound interacts with specific molecular targets within biological systems. Its mechanism may involve:

- Receptor Binding : The compound may bind to neurotransmitter receptors, influencing synaptic transmission and potentially exhibiting analgesic properties.

- Enzyme Modulation : It may act as a substrate or inhibitor for specific enzymes, impacting metabolic pathways associated with pain and inflammation.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Analgesic Properties : Preliminary studies suggest its potential use in pain management therapies due to its interaction with pain pathways.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases.

- Neuropharmacological Applications : Its ability to cross the blood-brain barrier positions it as a candidate for neuropharmacological research, particularly in conditions like neuropathic pain.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Methyl 2-amino-2-phenylacetate | Lacks methylamino group | More hydrophilic due to amino group |

| Ethyl (R)-2-(methylamino)-2-phenylacetate | Ethyl instead of methyl | Potentially different pharmacokinetics |

| Benzyl (R)-2-(methylamino)-2-phenylacetate | Benzyl group increases lipophilicity | May exhibit different receptor interactions |

The unique chiral configuration and the presence of both a phenyl group and a methylamino substituent contribute to the distinct biological profile of this compound compared to these similar compounds.

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Pain Management Study : A study investigated the analgesic effects of the compound in animal models. Results showed a significant reduction in pain response compared to control groups, indicating its potential as an analgesic agent.

- Inflammation Model : In vitro studies demonstrated that the compound inhibited pro-inflammatory cytokine production in macrophages, suggesting anti-inflammatory properties that could be leveraged for therapeutic applications.

- Neuropharmacological Research : Investigations into the compound's ability to cross the blood-brain barrier revealed promising results for its use in treating central nervous system disorders. Further studies are needed to elucidate specific mechanisms and therapeutic effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl (R)-2-(methylamino)-2-phenylacetate hydrochloride with high enantiomeric purity?

- Methodological Answer : The compound is typically synthesized via chiral resolution or enantioselective catalysis. For example, a two-step procedure involves (1) coupling (R)-2-amino-2-phenylacetic acid with methyl chloroformate under basic conditions (e.g., triethylamine in THF) and (2) subsequent methylation of the amine using iodomethane in methanol. The hydrochloride salt is precipitated by adding HCl in diethyl ether. Chiral HPLC (e.g., using a Chiralpak AD-H column) is critical to confirm enantiopurity (>99% ee) .

Q. How should researchers characterize the purity and identity of this compound?

- Methodological Answer :

- LCMS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z 201.65) and retention time (1.11–1.18 minutes under SMD-TFA05 conditions) to confirm identity .

- 1H/13C NMR : Key signals include the methyl ester singlet (~3.7 ppm) and aromatic protons (7.2–7.5 ppm) .

- Elemental Analysis : Verify C, H, N, and Cl content (e.g., C9H12ClNO2 requires C 53.61%, H 5.95%, N 6.95%, Cl 17.60%) .

Q. What storage conditions ensure the compound’s stability?

- Methodological Answer : Store as a powder at -20°C in moisture-free conditions. For solutions, use anhydrous DMSO or ethanol and store at -80°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the ester group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses using this compound as a starting material?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity in amidation or alkylation steps .

- Catalysis : Add 1–5 mol% of DMAP or HOBt to accelerate coupling reactions .

- Temperature Control : Conduct reactions at 0–25°C to minimize racemization of the chiral center .

- Data Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and quantify yields using HPLC area normalization .

Q. How can researchers resolve contradictions between theoretical and observed spectral data (e.g., unexpected LCMS adducts)?

- Methodological Answer :

- Adduct Identification : Use high-resolution LCMS (HRMS) to distinguish between [M+H]+, [M+Na]+, or solvent adducts (e.g., acetonitrile clusters) .

- Isotopic Pattern Analysis : Compare experimental vs. theoretical isotopic distributions (e.g., Cl’s A+2 peak at m/z 203.65) to confirm molecular formula .

- Contamination Checks : Run blank solvent injections and repeat analyses with fresh batches to rule out column carryover .

Q. What strategies ensure enantiomeric integrity during derivatization into complex spirocyclic compounds?

- Methodological Answer :

- Chiral Auxiliaries : Use (R)-configured intermediates to retain stereochemistry during cyclization (e.g., in spiro[4.5]dec-9-ene synthesis) .

- In Situ Monitoring : Employ circular dichroism (CD) spectroscopy to track chiral integrity during reactions .

- Crystallization : Induce crystallization with heptane/2-butanone mixtures to isolate enantiopure derivatives .

Q. How can researchers mitigate hydrolysis of the methyl ester group under acidic/basic conditions?

- Methodological Answer :

- pH Control : Maintain reaction pH between 6–8 using buffer systems (e.g., phosphate buffer) .

- Protecting Groups : Temporarily protect the ester with tert-butyl groups, which are acid-labile but stable under basic conditions .

- Low-Temperature Workup : Quench reactions at -20°C to slow hydrolysis during extraction .

Key Research Findings

- The compound serves as a chiral building block for synthesizing spirocyclic antibiotics (e.g., EP 4374877 A2 derivatives) with LCMS-confirmed m/z 540–658 [M+H]+ .

- Enantiopure batches (>99% ee) are achievable via chiral HPLC, critical for pharmacological activity studies .

- Stability studies show decomposition <5% after 1 year at -80°C in anhydrous DMSO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.